9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-methyl-2-phenylimidazo[1,2-a]benzimidazole-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-19-12-9-5-6-10-13(12)20-15(16(21)22)14(18-17(19)20)11-7-3-2-4-8-11/h2-10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOSISQUDUHLSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=NC(=C3C(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid typically involves the condensation of 2-phenyl-1H-benzimidazole with appropriate aldehydes or ketones, followed by cyclization. One common method involves the use of ethyl 2-(dibromomethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate as a starting material. This compound is heated in ethanol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
While the specific applications of "9-Methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid" are not detailed in the provided search results, the broader chemical context of imidazoles and benzimidazoles offers some insight.
Imidazo[1,2-a]benzimidazoles : These compounds, including those with structural variations like the one mentioned in the query, have applications in medicinal chemistry .
Potential Applications Based on Analogous Compounds:
- Treatment of Diabetes : Imidazoline derivatives, which share structural similarities, have been investigated for treating diabetes, particularly type II diabetes, diabetic complications, and related metabolic disorders . These compounds can enhance insulin secretion under high glucose conditions with minimal effect when glucose levels are low . They may also be useful in treating post-operative insulin resistance induced by anesthesia and cardiovascular diseases where there are high glucose levels or initial insulin resistance .
- ID01 Inhibitors: Benzimidazole derivatives have been identified as a novel class of IDO1 inhibitors .
- Synthesis of Novel Compounds : 9-Substituted 2-(5-nitrofuran-2-yl)-9H-imidazo[1,2-a]benzimidazoles have been synthesized through cyclization of quaternary salts .
Mechanism of Action
The mechanism of action of 9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Functional Group Variations
Carboxylic Acid vs. Aldehyde
9H-Imidazo[1,2-a]benzimidazole-3-carboxaldehyde (C₁₀H₇N₃O, MW 185.18) ():
- The aldehyde group at position 3 enhances electrophilicity, making it reactive toward nucleophiles.
- Lower molecular weight and polarity compared to the carboxylic acid derivative may improve membrane permeability but reduce aqueous solubility.
- Biological activity likely differs due to the absence of ionizable carboxylic acid, which is critical for pH-dependent interactions.
- Deprotonation at physiological pH could facilitate binding to charged targets (e.g., enzymes or receptors) .
Phenyl vs. Nitrophenyl Substituents
- Increased molecular weight and polarity compared to the phenyl-substituted target compound.
Structural and Pharmacological Comparisons
Imidazo[1,2-a]benzimidazole Derivatives in Ocular Therapeutics
- highlights imidazo[1,2-a]benzimidazole derivatives (e.g., RU 185, RU 238) as potent intraocular pressure (IOP)-lowering agents. Key findings:
- Activity is concentration-dependent, with higher doses (0.4%) paradoxically showing reduced efficacy (lower AUC values).
- Substituents like halogens or methoxy groups influence duration and magnitude of IOP reduction.
- Inference for Target Compound: The carboxylic acid group may enhance water solubility, enabling sustained release and prolonged activity compared to non-polar analogs. However, steric hindrance from the phenyl group could affect target binding .
Natural Occurrence in Medicinal Plants
- 9-Methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole (3.70% in P. nitida stem bark) (): Identified as a minor constituent alongside vitamin E and fatty acid esters.
Data Table: Key Structural and Functional Comparisons
*Calculated based on structural formula.
Biological Activity
9-Methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzimidazole core, which is known for its diverse biological activities. The modifications at the 2 and 3 positions enhance its pharmacological profile.
Antimicrobial Activity
Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with a similar structure to this compound demonstrated effective inhibition against various bacterial strains. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, indicating good antibacterial activity .
Anticancer Properties
The compound's anticancer potential has been investigated in several studies. One notable study reported that related benzimidazole derivatives exhibited cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds ranged from 5 to 20 µM, demonstrating their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MDA-MB-231 | 10 |
| B | HCT116 | 15 |
| C | A549 (lung cancer) | 8 |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in cellular processes. It has been suggested that these compounds can disrupt microtubule assembly, leading to apoptosis in cancer cells . Additionally, they may act as inhibitors of specific kinases involved in tumor progression.
Case Study 1: Antitubercular Activity
A recent investigation into the antitubercular activity of benzimidazole derivatives found that compounds similar to this compound exhibited significant activity against Mycobacterium tuberculosis. One derivative showed an IC90 value of 7.05 μM against the bacterium while maintaining low toxicity towards human lung fibroblast cells .
Case Study 2: In Vivo Studies
In vivo studies have also been conducted to evaluate the efficacy of benzimidazole derivatives in animal models. One study demonstrated that a related compound significantly reduced tumor size in mice models of breast cancer when administered at doses ranging from 10 to 30 mg/kg . This reinforces the potential therapeutic application of these compounds in oncology.
Q & A
Basic Research Questions
Q. What spectroscopic methods are essential for structural confirmation of 9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid?
- Methodological Answer :
- 1H/13C-NMR : Assign peaks using reference data from structurally similar imidazo[1,2-a]benzimidazole derivatives. For example, methyl groups in analogous compounds exhibit characteristic shifts near δ 2.5–3.0 ppm (1H-NMR) and δ 30–40 ppm (13C-NMR) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns to validate the molecular formula.
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by comparing unit cell parameters with reported carbazole-imidazole hybrids (e.g., bond lengths and angles in imidazo[1,2-a]pyridine systems ).
Q. How can researchers standardize synthetic protocols to ensure reproducibility?
- Methodological Answer :
- Catalyst Selection : Use In(OTf)3 or similar Lewis acids to optimize cyclization steps, as demonstrated in imidazo[1,2-a]pyridine synthesis (yields >80% under mild conditions) .
- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation. For example, monitor carboxylic acid intermediates via reverse-phase C18 columns with UV detection at 254 nm.
- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity product (>95%) .
Advanced Research Questions
Q. How can computational chemistry predict reaction pathways for synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Apply density functional theory (DFT) to model transition states and intermediates. For example, use the M06-2X functional with a 6-31G(d,p) basis set to simulate cyclization energetics .
- Reaction Path Search Tools : Implement artificial force-induced reaction (AFIR) methods to identify low-energy pathways for imidazo ring formation, reducing trial-and-error experimentation .
- Solvent Effects : Predict solvent compatibility using COSMO-RS simulations to optimize dielectric environments for key steps (e.g., polar aprotic solvents for nucleophilic substitutions) .
Q. What strategies resolve contradictions between experimental and computational data (e.g., NMR shifts vs. predicted values)?
- Methodological Answer :
- Error Source Analysis : Cross-validate DFT-predicted NMR shifts (e.g., via GIAO method) with experimental data. Discrepancies >1 ppm may indicate incorrect tautomer assignments or solvent effects .
- Dynamic NMR Studies : Probe conformational flexibility at variable temperatures to identify slow-exchange processes that distort predicted spectra.
- Collaborative Validation : Use multi-method approaches (e.g., IR, Raman) to confirm functional group assignments and resolve ambiguities .
Q. How can factorial design optimize reaction conditions for scale-up synthesis?
- Methodological Answer :
- Screening Factors : Test variables like temperature (60–120°C), catalyst loading (5–20 mol%), and solvent polarity (DMF vs. THF) using a 2^k factorial design .
- Response Surface Methodology (RSM) : Model interactions between factors to maximize yield and minimize byproducts. For example, prioritize catalyst concentration and solvent type as critical factors in imidazo ring closure .
- Robustness Testing : Validate optimized conditions under ±10% parameter variations to ensure scalability .
Q. What advanced techniques detect and quantify impurities in this compound?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Detect trace impurities (<0.1%) via multiple reaction monitoring (MRM) .
- Reference Standards : Compare retention times and fragmentation patterns with certified impurities (e.g., EP-grade benzodiazepine analogs ).
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation pathways and validate stability .
Data-Driven Research Considerations
Q. How can researchers integrate cheminformatics tools for property prediction?
- Methodological Answer :
- QSAR Modeling : Train models on imidazo[1,2-a]benzimidazole derivatives to predict solubility, logP, and bioavailability. Use descriptors like topological polar surface area (TPSA) and hydrogen bond counts .
- Database Mining : Leverage platforms like Reaxys or SciFinder to extract synthetic routes and physicochemical data for analogous compounds .
Q. What interdisciplinary approaches enhance mechanistic understanding of its biological activity?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Validate hits with SPR or ITC binding assays.
- Metabolomics Profiling : Use LC-HRMS to identify metabolic stability and transformation products in hepatic microsomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
